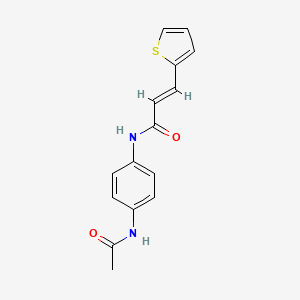
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a compound with a diverse range of applications in scientific research. This compound, characterized by its complex structure, consists of various functional groups, including pyrazole, phenyl, piperazine, and isoxazole. Each of these groups contributes to the compound's unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the 1H-pyrazole derivative and the phenyl ring, followed by a coupling reaction with the piperazine and isoxazole derivatives. Specific conditions may include using catalysts such as palladium or copper and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound could involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Continuous flow chemistry might be employed to enhance efficiency and reduce reaction times. Moreover, industrial processes often utilize robust purification methods, like chromatography, to ensure the final product meets high-quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone undergoes a variety of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: : Reduction reactions can be performed with agents such as lithium aluminum hydride.
Substitution: : The functional groups allow for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Typically involve base or acid catalysts depending on the functional group involved.
Major Products Formed
Oxidation may yield ketones or aldehydes.
Reduction might produce alcohols or amines.
Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is utilized across several research domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive compound.
Medicine: : Studied for its pharmacological properties and potential therapeutic uses.
Industry: : Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, which can vary based on the specific application. In biological systems, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These pathways can lead to various outcomes, such as modulation of signaling pathways or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups, which contribute to its versatile reactivity and wide-ranging applications.
Similar compounds: : Phenylpiperazine derivatives, isoxazole-containing molecules.
Propriétés
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-15-17(13-21-26-15)14-22-8-10-23(11-9-22)19(25)16-4-2-5-18(12-16)24-7-3-6-20-24/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVKWMMFTXICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)



![6-Tert-butyl-2-{1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2657987.png)
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)





